N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole-5-carboxamide
Overview
Description
N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.15387487 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
A series of compounds, including derivatives similar to the one , have been synthesized for their antimicrobial and antioxidant activities. For instance, N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, synthesized using a reaction with various bioactive aromatic heterocyclic carboxylic acids and fatty acids, showed promising antimicrobial activity against tested microorganisms and significant radical scavenging and ferrous ion chelating activity, indicating their potential in biological applications (Sindhe et al., 2016).
Anticancer Evaluation
Compounds bearing a benzimidazole moiety, such as those synthesized from Schiff base of corresponding hydrazide, were evaluated for in vitro anticancer activity by NCI 60 Cell screen. Some derivatives showed moderate to high activity on breast cancer cell lines, highlighting the compound's relevance in cancer research (Salahuddin et al., 2014).
Molecular Hybridization Approach
A molecular hybridization approach led to the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety, evaluated for anticancer activity. Notably, one derivative displayed significant antiproliferative activity against human cancer cell lines, indicating the compound's potential for further drug development (Rasal et al., 2020).
Anticancer Agents
A novel series of substituted 2,4-dimethyl-benzo[f][1,3,5] triazepine derivatives were synthesized and showed promising anti-tumor activities, particularly benzotriazepine, thienopyrimidine, oxadiazole, and thiophene moiety displaying cytotoxic activity. This study underscores the potential of these compounds in anticancer therapy (Abu‐Hashem & Aly, 2017).
Antidiabetic Screening
N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for in vitro antidiabetic activity, demonstrating the compound's relevance in addressing diabetes (Lalpara et al., 2021).
Properties
IUPAC Name |
N,2-dimethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3H-benzimidazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-12-5-4-6-14(9-12)19-23-18(27-24-19)11-25(3)20(26)15-7-8-16-17(10-15)22-13(2)21-16/h4-10H,11H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHALQAQGJQLIJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC4=C(C=C3)N=C(N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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